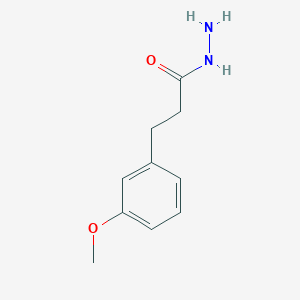

3-(3-Methoxyphenyl)propanohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxyphenyl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-9-4-2-3-8(7-9)5-6-10(13)12-11/h2-4,7H,5-6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYJPNFDEZUAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Methoxyphenyl)propanohydrazide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Methoxyphenyl)propanohydrazide, a chemical entity of interest in medicinal chemistry and drug discovery. While a specific Chemical Abstracts Service (CAS) number for this meta-isomer is not prominently documented in publicly accessible databases, this guide outlines a robust and well-established synthetic pathway starting from its known precursor, 3-(3-Methoxyphenyl)propionic acid (CAS No. 10516-71-9). This document details the logical synthesis, purification, and characterization of the title compound, drawing upon established chemical principles and data from closely related structural analogs. Furthermore, it explores the potential biological significance and applications of this compound by examining the known activities of isomeric and related hydrazide compounds, which are recognized for a wide range of pharmacological effects. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this and similar molecules.

Introduction and Rationale

The hydrazide functional group is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Hydrazide derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The incorporation of a methoxyphenyl moiety introduces a key structural element known to influence pharmacokinetic and pharmacodynamic properties. The specific placement of the methoxy group on the phenyl ring—be it ortho, meta, or para—can significantly impact the molecule's conformational flexibility, electronic distribution, and, consequently, its interaction with biological targets.

This guide focuses specifically on the meta-substituted isomer, this compound. While its para-isomer, 3-(4-Methoxyphenyl)propanohydrazide (CAS No. 121670-33-5), is documented, the meta-isomer represents a less explored area of chemical space.[1][2][3] Understanding the synthesis and predicting the properties of this specific isomer is crucial for the systematic exploration of structure-activity relationships (SAR) within this class of compounds. This document provides the necessary technical information to enable researchers to synthesize, purify, and characterize this compound, thereby facilitating its investigation for novel therapeutic applications.

Physicochemical Properties and Identification

As of the writing of this guide, a specific CAS number for this compound has not been identified in major chemical databases. The properties listed below are predicted based on its chemical structure and comparison with its known precursor and isomeric analogs.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂ | Calculated |

| Molecular Weight | 194.23 g/mol | Calculated |

| CAS Number | Not Assigned | N/A |

| Precursor CAS No. | 10516-71-9 (for 3-(3-Methoxyphenyl)propionic acid) | |

| Appearance | White to off-white solid (Predicted) | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO (Predicted) | N/A |

Synthesis of this compound

The synthesis of this compound is most logically achieved through a two-step process starting from the commercially available 3-(3-Methoxyphenyl)propionic acid. This well-established route involves the esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Synthetic Workflow

The overall synthetic pathway is illustrated in the following diagram:

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 3-(3-Methoxyphenyl)propanoate

This procedure is based on the standard Fischer esterification method.

-

Materials:

-

3-(3-Methoxyphenyl)propionic acid (1.0 eq)

-

Methanol (MeOH, solvent and reagent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalyst)

-

-

Procedure:

-

To a solution of 3-(3-Methoxyphenyl)propionic acid in methanol (approximately 0.5 M), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of acid).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-(3-methoxyphenyl)propanoate, which can be used in the next step without further purification if of sufficient purity.

-

Step 2: Synthesis of this compound

This procedure follows a standard protocol for the conversion of esters to hydrazides.[4]

-

Materials:

-

Methyl 3-(3-methoxyphenyl)propanoate (1.0 eq)

-

Hydrazine hydrate (N₂H₄·H₂O, ~3.0 eq)

-

Ethanol (EtOH, solvent)

-

-

Procedure:

-

Dissolve the methyl 3-(3-methoxyphenyl)propanoate in ethanol (approximately 0.5 M).

-

Add hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Collect the resulting solid precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum oven to yield this compound. For higher purity, recrystallization from ethanol may be performed.

-

Structural Characterization

The successful synthesis of this compound should be confirmed using a suite of standard analytical techniques. The expected spectral data, based on its structure and data from analogous compounds, are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons in the 6.7-7.3 ppm range with splitting patterns characteristic of a 1,3-disubstituted benzene ring, a singlet for the methoxy group protons around 3.8 ppm, two triplets corresponding to the two methylene groups of the propane chain, and signals for the -NH and -NH₂ protons of the hydrazide group, which may be broad and their chemical shift dependent on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic carbons, the methoxy carbon, the two methylene carbons, and the carbonyl carbon of the hydrazide group (typically in the 170-175 ppm range).

-

IR (Infrared) Spectroscopy: Key characteristic peaks would include N-H stretching vibrations (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-O stretching of the methoxy group.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (194.23 g/mol ).

Potential Biological Activities and Applications

While no specific biological studies on this compound have been found, the extensive research on related hydrazide and methoxyphenyl compounds allows for informed predictions of its potential applications.

Sources

An In-depth Technical Guide to 3-(3-Methoxyphenyl)propanohydrazide: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(3-Methoxyphenyl)propanohydrazide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical insights to serve as a foundational resource for the study and utilization of this compound. While direct experimental data for this specific isomer is limited in published literature, this guide extrapolates from well-documented analogs and foundational organic chemistry to provide robust, actionable intelligence.

Introduction and Strategic Importance

This compound belongs to the versatile class of hydrazide derivatives, which are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds and are recognized for their significant pharmacological potential. The core structure, featuring a methoxy-substituted phenyl ring linked to a propanohydrazide moiety, offers a unique combination of lipophilicity and hydrogen bonding capabilities, making it an attractive scaffold for medicinal chemistry.

Hydrazide derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antioxidant properties.[1][2][3] The specific placement of the methoxy group at the meta-position of the phenyl ring influences the molecule's electronic distribution and conformational flexibility, which can critically impact its interaction with biological targets. This guide will elucidate the chemical characteristics that underpin these potential applications.

Physicochemical and Structural Properties

Predictive analysis based on its isomeric and homologous counterparts allows for a reliable estimation of the core physicochemical properties of this compound.

| Property | Predicted Value / Information | Rationale / Comparative Data |

| Molecular Formula | C₁₀H₁₄N₂O₂ | Derived from its chemical structure. |

| Molecular Weight | 194.23 g/mol | Calculated from the molecular formula. |

| CAS Number | 113394-43-9 | |

| Appearance | White to off-white crystalline solid | Typical for small organic hydrazides. |

| Melting Point | Estimated: 90-110 °C | Based on related structures. The 4-methoxy isomer has a reported melting point, and the 3-methoxy substitution is expected to result in a slightly different crystal packing and melting point. |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Limited solubility in water and nonpolar solvents. | The hydrazide moiety confers polarity and hydrogen bonding capacity, while the methoxyphenylpropyl group provides nonpolar character. |

| pKa | Estimated: 2-3 for the protonated carbonyl; 11-12 for the N-H protons | Typical values for hydrazides. The exact values are influenced by the electronic effects of the substituent. |

Synthesis Protocol: A Self-Validating Approach

The most direct and reliable method for the synthesis of this compound is through the hydrazinolysis of the corresponding ester, methyl 3-(3-methoxyphenyl)propanoate. This method is well-established for the preparation of the isomeric 3-(4-methoxyphenyl)propanohydrazide and offers high yields and purity.[4]

Experimental Protocol: Synthesis via Hydrazinolysis

Objective: To synthesize this compound from methyl 3-(3-methoxyphenyl)propanoate.

Materials:

-

Methyl 3-(3-methoxyphenyl)propanoate

-

Hydrazine hydrate (80% solution in water)

-

Absolute Ethanol

-

Standard reflux apparatus

-

Magnetic stirrer with heating

-

Büchner funnel and filter paper

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-(3-methoxyphenyl)propanoate (e.g., 0.01 mol) in absolute ethanol (e.g., 50 mL).

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (e.g., 15 mL of an 80% solution). The large excess of hydrazine hydrate drives the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 5-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated reaction mixture into a beaker containing ice-cold water (e.g., 100 mL). The product will precipitate as a white solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual hydrazine hydrate and other water-soluble impurities.

-

Drying and Purification: Dry the collected solid in a vacuum oven. The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the final product as colorless crystals.

Diagram of Synthesis Workflow

Sources

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 3-(3-Methoxyphenyl)propanohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(3-Methoxyphenyl)propanohydrazide, a molecule of interest in the field of medicinal chemistry. While specific experimental data for this compound is not extensively documented in publicly available literature, this paper synthesizes information from closely related analogues and established chemical principles to offer a robust guide for its synthesis, characterization, and potential applications.

Introduction: The Significance of the Hydrazide Moiety in Drug Discovery

Hydrazides are a class of organic compounds containing the functional group -C(=O)NHNH₂. This moiety serves as a versatile scaffold in medicinal chemistry, with a rich history of incorporation into a wide array of therapeutic agents. The presence of the hydrazide group can impart diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The ability of the hydrazide functional group to form various derivatives, such as hydrazones, and to act as a key building block for heterocyclic systems further enhances its utility in the design and synthesis of novel bioactive molecules.

Molecular Structure and Physicochemical Properties

Table 1: Physicochemical Properties of this compound and its Precursors

| Property | 3-(3-Methoxyphenyl)propionic acid[1][2][3][4][5] | Methyl 3-(3-methoxyphenyl)propanoate | This compound (Predicted) | 3-(4-Methoxyphenyl)propanohydrazide[6][7][8][9] |

| CAS Number | 10516-71-9 | 55946-88-8 | Not available | 121670-33-5 |

| Molecular Formula | C₁₀H₁₂O₃ | C₁₁H₁₄O₃ | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 180.20 g/mol | 194.23 g/mol | 194.23 g/mol | 194.23 g/mol |

| Melting Point | 43-45 °C | Not available | Not available | 106-108 °C |

| Appearance | White to off-white crystalline powder | Colorless oil | Predicted to be a solid | White solid |

Synthesis of this compound

The synthesis of this compound is a two-step process commencing from the commercially available 3-(3-methoxyphenyl)propionic acid.

Step 1: Esterification of 3-(3-Methoxyphenyl)propionic acid

The first step involves the Fischer esterification of 3-(3-methoxyphenyl)propionic acid to its corresponding methyl ester. This acid-catalyzed reaction is a standard and efficient method for converting carboxylic acids to esters.

Protocol:

-

To a solution of 3-(3-methoxyphenyl)propionic acid (1.0 eq) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-(3-methoxyphenyl)propanoate as an oil, which can be used in the next step without further purification.

Step 2: Hydrazinolysis of Methyl 3-(3-methoxyphenyl)propanoate

The final step is the conversion of the methyl ester to the desired hydrazide through reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is a common and effective method for the synthesis of hydrazides.

Protocol:

-

Dissolve methyl 3-(3-methoxyphenyl)propanoate (1.0 eq) in ethanol (10 volumes).

-

Add an excess of hydrazine hydrate (3.0-5.0 eq) to the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Characterization

Due to the lack of specific published spectra for this compound, the following data is predicted based on the known spectra of its precursors and closely related hydrazide compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the aliphatic protons of the propanohydrazide chain.

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.0 | s (broad) | 1H | -C(=O)NH- |

| ~7.2 | t | 1H | Ar-H |

| ~6.8 | m | 3H | Ar-H |

| ~4.2 | s (broad) | 2H | -NH₂ |

| 3.75 | s | 3H | -OCH₃ |

| ~2.7 | t | 2H | -CH₂-Ar |

| ~2.2 | t | 2H | -CH₂-C(=O)- |

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O |

| ~159 | Ar-C-OCH₃ |

| ~142 | Ar-C |

| ~129 | Ar-CH |

| ~121 | Ar-CH |

| ~114 | Ar-CH |

| ~112 | Ar-CH |

| 55.0 | -OCH₃ |

| ~35 | -CH₂-Ar |

| ~30 | -CH₂-C(=O)- |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3200 | N-H stretching | -NHNH₂ |

| 3050-3000 | C-H stretching | Aromatic |

| 2950-2850 | C-H stretching | Aliphatic |

| ~1640 | C=O stretching | Amide I |

| ~1600, ~1480 | C=C stretching | Aromatic |

| ~1540 | N-H bending | Amide II |

| ~1250 | C-O stretching | Aryl ether |

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) is expected to be observed at m/z 194.23, corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery and Development

While no specific biological activities have been reported for this compound, the broader class of hydrazide derivatives has shown significant promise in various therapeutic areas. The structural features of this molecule, including the methoxyphenyl group and the reactive hydrazide moiety, make it an attractive candidate for further derivatization and biological screening.

Potential areas of investigation include:

-

Antimicrobial Agents: Hydrazide-hydrazones are well-known for their antibacterial and antifungal activities.

-

Anti-inflammatory Agents: The 3-methoxyphenyl group is present in some non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that derivatives of this compound could be explored for anti-inflammatory properties.

-

Anticancer Agents: Numerous hydrazide derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines.

Conclusion

This compound represents a valuable, yet under-explored, scaffold for the development of new chemical entities with potential therapeutic applications. This technical guide provides a comprehensive, albeit partially predictive, framework for its synthesis and characterization, based on established chemical principles and data from closely related compounds. It is our hope that this guide will serve as a valuable resource for researchers and scientists in the field of drug discovery and encourage further investigation into the chemical and biological properties of this promising molecule.

References

Sources

- 1. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]

- 2. 3-(3-メトキシフェニル)プロピオン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-(3-Methoxyphenyl)propionic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [guidechem.com]

- 6. 3-(4-METHOXYPHENYL)PROPANOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 7. 121670-33-5|3-(4-Methoxyphenyl)propanehydrazide|BLD Pharm [bldpharm.com]

- 8. 3-(4-Methoxyphenyl)propanohydrazide | C10H14N2O2 | CID 3694526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Synthesis of 3-(3-Methoxyphenyl)propanohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of a reliable and efficient synthesis route for 3-(3-methoxyphenyl)propanohydrazide, a molecule of interest in medicinal chemistry and drug development. The synthesis is approached as a two-step process, commencing with the Fischer esterification of 3-(3-methoxyphenyl)propanoic acid, followed by the hydrazinolysis of the resulting ester. This document will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer insights into the critical parameters that ensure a successful synthesis.

Introduction

This compound belongs to the class of hydrazides, which are widely recognized as important intermediates and pharmacophores in the development of novel therapeutic agents. The presence of the methoxyphenyl group and the reactive hydrazide moiety makes this compound a versatile building block for the synthesis of a variety of heterocyclic compounds with potential biological activities. A robust and well-characterized synthesis route is therefore essential for researchers working in this area.

The synthesis strategy outlined herein is based on fundamental and well-established organic reactions, ensuring its accessibility and reproducibility in a standard laboratory setting.

Core Synthesis Route: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step reaction sequence starting from 3-(3-methoxyphenyl)propanoic acid.

Overall Reaction Scheme:

Caption: Overall two-step synthesis of this compound.

This strategy involves:

-

Fischer Esterification: The conversion of the starting carboxylic acid, 3-(3-methoxyphenyl)propanoic acid, to its corresponding methyl ester, methyl 3-(3-methoxyphenyl)propanoate. This reaction is acid-catalyzed and is typically carried out in an excess of methanol to drive the equilibrium towards the product.

-

Hydrazinolysis: The subsequent reaction of the synthesized methyl ester with hydrazine hydrate to yield the final product, this compound. This nucleophilic acyl substitution reaction is generally performed at elevated temperatures.

Part 1: Fischer Esterification of 3-(3-Methoxyphenyl)propanoic Acid

The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols. The reaction is reversible and is catalyzed by a strong acid, typically sulfuric acid or p-toluenesulfonic acid.

Mechanism: The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. The use of a large excess of the alcohol helps to shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.

Experimental Protocol: Synthesis of Methyl 3-(3-methoxyphenyl)propanoate

Materials:

-

3-(3-Methoxyphenyl)propanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(3-methoxyphenyl)propanoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate.

-

Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the crude methyl 3-(3-methoxyphenyl)propanoate.

-

The crude product can be further purified by vacuum distillation or column chromatography if necessary.

-

Part 2: Hydrazinolysis of Methyl 3-(3-methoxyphenyl)propanoate

Hydrazinolysis is the process of cleaving a chemical bond through the action of hydrazine. In this context, it refers to the reaction of an ester with hydrazine to form a hydrazide. This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile.

Mechanism: The nitrogen atom of hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the alcohol (methanol in this case) as a leaving group to form the stable hydrazide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 3-(3-methoxyphenyl)propanoate

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (optional, as a solvent)

-

Round-bottom flask

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the methyl 3-(3-methoxyphenyl)propanoate (1 equivalent).

-

Reagent Addition: Add an excess of hydrazine hydrate (e.g., 5-10 equivalents). Ethanol can be used as a solvent if desired.

-

Heating: Heat the reaction mixture to 110-120 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a precipitate forms upon cooling, it can be collected by filtration.

-

If no precipitate forms, the excess hydrazine hydrate and solvent can be removed under reduced pressure.

-

The resulting solid residue can be recrystallized from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to yield the purified this compound.

-

Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Typical Yield |

| 3-(3-Methoxyphenyl)propanoic Acid | C₁₀H₁₂O₃ | 180.20 | White to off-white solid | - |

| Methyl 3-(3-methoxyphenyl)propanoate | C₁₁H₁₄O₃ | 194.23 | Colorless to pale yellow oil | >90% |

| This compound | C₁₀H₁₄N₂O₂ | 194.23 | White crystalline solid | >85% |

Workflow Visualization

Caption: Detailed workflow for the synthesis of this compound.

Conclusion

The two-step synthesis route presented in this guide, involving Fischer esterification followed by hydrazinolysis, is a robust and efficient method for the preparation of this compound. By carefully controlling the reaction conditions and following the detailed protocols, researchers can reliably obtain this valuable intermediate for further applications in drug discovery and development. The provided mechanistic insights and workflow diagrams are intended to facilitate a deeper understanding and successful execution of this synthesis.

References

- Prata, J. V., Clemente, D. S., Prabhakar, S., Lobo, A. M., Mourato, I., & Branco, P. S. (2001). Journal of the Chemical Society, Perkin Transactions 1, (4), 513-528.

-

NIST WebBook, SRD 69: 3-(3-Methoxyphenyl)propanoic acid. [Link]

-

PubChem Compound Summary for CID 584318, Ethyl 3-(3-methoxyphenyl)propanoate. [Link]

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.

-

O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. [Link] (Provides general procedures for hydrazone and hydrazide synthesis).

Starting materials for 3-(3-Methoxyphenyl)propanohydrazide synthesis

An In-Depth Technical Guide to the Starting Materials and Synthesis of 3-(3-Methoxyphenyl)propanohydrazide

Abstract

This compound is a key chemical intermediate utilized in the synthesis of various biologically active heterocyclic compounds and pharmaceutical agents.[1] Its molecular structure, featuring a hydrazide functional group, provides a versatile scaffold for the construction of more complex molecules. This technical guide offers a comprehensive analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the core chemical transformations. We will explore two principal pathways: the direct conversion of 3-(3-methoxyphenyl)propanoic acid and its corresponding ester, and an alternative route commencing from 3-methoxycinnamic acid derivatives. Detailed experimental protocols, comparative analysis of the synthetic strategies, and process visualization are provided to equip researchers with the foundational knowledge required for efficient and logical synthesis.

Introduction: The Strategic Importance of the Hydrazide Moiety

In medicinal chemistry, the hydrazide functional group (-CONHNH₂) is a privileged structural motif. It serves not only as a crucial building block for synthesizing heterocycles like pyrazoles, oxadiazoles, and triazoles, but also imparts unique physicochemical properties to parent molecules, influencing their biological activity and pharmacokinetic profiles. The synthesis of hydrazides is therefore a fundamental process in drug discovery. The most prevalent and reliable method for preparing hydrazides is the hydrazinolysis of esters, a robust reaction involving the nucleophilic substitution of an ester's alkoxy group with hydrazine.[2][3] This guide focuses on the practical application of this and other foundational reactions for the targeted synthesis of this compound.

Primary Synthetic Pathway: From Propanoic Acid to Hydrazide

The most direct and widely adopted method for synthesizing this compound begins with 3-(3-Methoxyphenyl)propanoic acid. This approach is a two-step process involving an initial esterification followed by hydrazinolysis. This pathway is favored for its high efficiency and the commercial availability of the primary starting material.

Core Starting Material: 3-(3-Methoxyphenyl)propanoic Acid

3-(3-Methoxyphenyl)propanoic acid, also known as 3-methoxyhydrocinnamic acid, is a stable, crystalline solid at room temperature. It is readily available from major chemical suppliers, making it an excellent starting point for laboratory-scale and pilot-scale synthesis.[4] Its structure features a carboxylic acid group that must first be activated, typically by conversion to an ester, to facilitate the subsequent reaction with hydrazine.

Step 1: Esterification to Methyl 3-(3-methoxyphenyl)propanoate

The conversion of the carboxylic acid to its methyl or ethyl ester is a critical first step. Methyl esters are often preferred for subsequent hydrazinolysis due to their higher reactivity and the volatility of the methanol byproduct, which simplifies purification.[5] The Fischer esterification, an acid-catalyzed reaction with an excess of alcohol, is the standard protocol.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-(3-methoxyphenyl)propanoic acid (1.0 eq).

-

Reagent Addition: Add a significant excess of absolute methanol (e.g., 10-20 eq), which serves as both the reactant and the solvent.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 2-5 mol%).

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-8 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup: After cooling to room temperature, neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude methyl 3-(3-methoxyphenyl)propanoate. Further purification can be achieved via column chromatography if necessary.[6]

Step 2: Hydrazinolysis of the Ester

The pivotal step is the reaction of the synthesized ester with hydrazine hydrate. This nucleophilic acyl substitution reaction efficiently displaces the methoxy group to form the stable hydrazide product.[2][7]

Experimental Protocol: Hydrazinolysis

-

Reaction Setup: In a round-bottom flask, dissolve methyl 3-(3-methoxyphenyl)propanoate (1.0 eq) in a suitable alcohol solvent, such as absolute ethanol.[2]

-

Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O) in a slight molar excess (e.g., 1.2-1.5 eq).[5]

-

Reaction: Heat the mixture to reflux and maintain for 6-12 hours. The reaction can be monitored by TLC. The product, this compound, often precipitates from the reaction mixture upon cooling.[8]

-

Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the collected solid with cold ethanol or water to remove excess hydrazine hydrate and other soluble impurities.[8] Dry the purified product under vacuum to obtain this compound as a solid.

Diagram: Primary Synthesis Workflow

Caption: Workflow from propanoic acid to hydrazide.

Alternative Synthetic Pathway: Building from Cinnamic Acid

Core Starting Material: 3-Methoxybenzaldehyde

This pathway originates from 3-methoxybenzaldehyde, an abundant and economical aromatic aldehyde. The synthesis involves forming the carbon-carbon double bond of the cinnamic acid derivative, followed by its reduction.

Step 1: Synthesis of 3-Methoxycinnamic Acid

3-Methoxycinnamic acid can be efficiently prepared from 3-methoxybenzaldehyde via a condensation reaction, such as the Knoevenagel condensation with malonic acid.[9]

Experimental Protocol: Knoevenagel Condensation

-

Reaction Setup: In a suitable flask, dissolve 3-methoxybenzaldehyde (1.0 eq) and malonic acid (1.1-1.5 eq) in a solvent like pyridine, which also acts as the base catalyst. A co-catalyst such as piperidine can also be used.

-

Reaction: Heat the mixture, typically to around 80-100°C, for several hours. The reaction progress can be monitored by observing the evolution of CO₂ and by TLC analysis.

-

Workup: After the reaction is complete, cool the mixture and acidify with aqueous HCl to precipitate the 3-methoxycinnamic acid product.

-

Purification: Collect the crude product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-methoxycinnamic acid.[9]

Step 2: Reduction of 3-Methoxycinnamic Acid

The defining step of this route is the selective reduction of the alkene double bond in the cinnamic acid derivative without affecting the aromatic ring. Catalytic hydrogenation is the method of choice for this transformation.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: Dissolve 3-methoxycinnamic acid (1.0 eq) in a solvent such as ethanol in a hydrogenation vessel.[10]

-

Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 1-5% by weight).[10]

-

Reaction: Subject the mixture to a hydrogen gas atmosphere (from a balloon or a pressurized Parr shaker apparatus) at room temperature.

-

Monitoring: The reaction is complete when the uptake of hydrogen ceases. This can be monitored by TLC or by observing the pressure gauge on the hydrogenation apparatus.

-

Workup: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield 3-(3-methoxyphenyl)propanoic acid, which can then be carried forward using the primary pathway described above.[10]

Diagram: Alternative Synthesis Workflow

Caption: Workflow from benzaldehyde to propanoic acid.

Comparative Analysis of Synthetic Routes

The choice of a synthetic pathway depends on several factors, including the availability of starting materials, cost, scale, and required purity. Below is a comparison of the two discussed routes.

| Parameter | Primary Pathway (from Propanoic Acid) | Alternative Pathway (from Benzaldehyde) |

| Starting Material | 3-(3-Methoxyphenyl)propanoic acid | 3-Methoxybenzaldehyde |

| Number of Steps | 2 | 4 |

| Key Reagents | Methanol, H₂SO₄, Hydrazine Hydrate | Malonic Acid, Pyridine, H₂, Pd/C |

| Advantages | Fewer steps, high overall yield, straightforward procedures. | Utilizes more fundamental and often cheaper starting materials. |

| Disadvantages | Relies on the commercial availability and cost of the propanoic acid. | Longer overall synthesis, requires specialized hydrogenation equipment. |

| Safety Concerns | Handling of corrosive sulfuric acid and toxic, volatile hydrazine hydrate. | Use of flammable hydrogen gas under pressure, handling of pyrophoric Pd/C catalyst. |

Conclusion

The synthesis of this compound is most efficiently achieved via a two-step sequence starting from the corresponding propanoic acid. This primary pathway, involving esterification followed by hydrazinolysis, offers high yields and operational simplicity, making it ideal for most laboratory applications, provided the starting acid is readily accessible. The alternative route, beginning with 3-methoxybenzaldehyde, provides a valuable option when building the molecule from more basic and economical precursors is necessary. This latter pathway, while longer, demonstrates the power of fundamental organic transformations like condensation and catalytic hydrogenation in constructing valuable intermediates. The selection between these routes should be guided by a careful evaluation of starting material cost, project timeline, and available laboratory infrastructure.

References

- ResearchGate. (n.d.). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part of ester with hydrazine derivative to get hydrazide)?.

- Al-Ajely, M. S. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure & Applied Science, 28(3).

- ResearchGate. (n.d.). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters.

- Google Patents. (n.d.). CN1660767A - Method for preparing 3-methoxy methyl propionate.

- Google Patents. (n.d.). CN103408454B - A kind of preparation method of hydrazide kind compound.

- Chem-Impex. (n.d.). 3-(3-Methoxyphenyl)propionic acid.

- PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid.

- Benchchem. (n.d.). Optimizing the reaction conditions for hydrazinolysis of phenazine esters.

- Sigma-Aldrich. (n.d.). 3-(3-Methoxyphenyl)propionic acid 99%.

- NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid.

- Guidechem. (n.d.). 3-(3-METHOXYPHENYL)PROPIONIC ACID 10516-71-9 wiki.

- Benchchem. (n.d.). In-Depth Technical Guide: Methyl 3-(4-methoxyphenyl)propionate (CAS 15823-04-8).

- ChemicalBook. (n.d.). 3-(4-METHOXYPHENYL)PROPANOHYDRAZIDE synthesis.

- Sci-Hub. (n.d.). 3-(3,4,5-Trimethoxyphenyl)propanohydrazide.

- Google Patents. (n.d.). CN104058960A - Preparation method of methyl 3-methoxyacrylate.

- Google Patents. (n.d.). CN108863773A - The preparation method of 3- methoxy cinnamic acid.

- PubChem. (n.d.). 3-Methoxycinnamic Acid.

- Sci-Hub. (n.d.). 3-(4-Methoxyphenyl)propanohydrazide.

Sources

- 1. sci-hub.se [sci-hub.se]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. CN103408454B - A kind of preparation method of hydrazide kind compound - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN108863773A - The preparation method of 3- methoxy cinnamic acid - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

The Biological Versatility of Phenylpropanohydrazides: A Technical Guide for Drug Discovery

Introduction: The Prominence of the Hydrazide Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the hydrazide and its corresponding hydrazone derivatives represent a privileged scaffold, consistently yielding compounds with a broad spectrum of biological activities.[1][2][3] These moieties are integral to a multitude of compounds demonstrating antimicrobial, anticonvulsant, anti-inflammatory, antimalarial, antitubercular, and notably, antitumor properties.[1][3] This guide focuses on the overarching class of phenylpropanohydrazides, with a specific conceptual focus on structures like 3-(3-methoxyphenyl)propanohydrazide, to provide a framework for their synthesis, biological evaluation, and mechanistic investigation. While direct, extensive research on the specific 3-methoxy isomer is nascent, the principles derived from closely related analogs, such as those with 4-methoxy and other substitutions, offer a robust blueprint for researchers in the field.[4][5] This document serves as a technical resource for scientists and drug development professionals, offering both foundational knowledge and actionable protocols to explore the therapeutic potential of this chemical class.

Core Synthesis of Phenylpropanohydrazide Scaffolds

The synthesis of the core 3-phenylpropanohydrazide structure is a foundational step in developing a library of bioactive candidates. The general approach involves the reaction of a corresponding methyl ester with hydrazine hydrate. This straightforward and efficient method allows for the generation of the central hydrazide intermediate, which can then be further modified, often by condensation with various aldehydes or ketones to form hydrazones, or by other coupling reactions.[6][7]

General Protocol: Synthesis of this compound

This protocol outlines a representative synthesis based on established methods for similar compounds.[7]

Materials:

-

Methyl 3-(3-methoxyphenyl)propanoate

-

Hydrazine hydrate (80% solution)

-

Absolute Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-(3-methoxyphenyl)propanoate (10 mmol) in absolute ethanol (50 mL).

-

To this solution, add hydrazine hydrate (15 mL, 80%).

-

Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 5-8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Reduce the solvent volume under vacuum.

-

The resulting solid precipitate is collected by filtration.

-

Wash the solid with cold water and recrystallize from an ethanol/water mixture to yield the purified this compound.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, to ensure purity and structural integrity.[8][9]

Antitumor Activity: A Primary Therapeutic Avenue

A significant body of research points to the potent antitumor activity of hydrazide and hydrazone derivatives against various cancer cell lines.[1][2][3][10][11] These compounds have demonstrated efficacy against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), CNS cancer (SF-268), and neuroblastoma (SH-SY5Y and Kelly) cell lines.[1][2][10]

Workflow for In Vitro Anticancer Evaluation

Caption: Workflow for evaluating the in vitro anticancer activity of hydrazide derivatives.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, U-87)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized hydrazide compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Mechanisms of Antitumor Action

Research on related hydrazone derivatives suggests several potential mechanisms for their anticancer effects:

-

Induction of Apoptosis: Some compounds have been shown to increase the activity of caspase-3, a key executioner caspase in the apoptotic pathway, and lead to an increase in early apoptotic cells as determined by Annexin-V assays.[11]

-

Cell Cycle Arrest: Certain quinoline hydrazides have been observed to induce G1 cell cycle arrest, which is accompanied by the upregulation of the p27kip1 cell cycle regulating protein.[2]

Antimicrobial and Antioxidant Activities

Beyond their anticancer properties, phenylpropanohydrazide derivatives have also been investigated for their antimicrobial and antioxidant potential.[4][5][12][13]

Antimicrobial Screening

The antimicrobial activity of these compounds can be assessed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][12]

Protocol: Agar Well Diffusion Method

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Aspergillus niger)

-

Nutrient agar plates

-

Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotics (e.g., Erythromycin, Gentamycin)

Procedure:

-

Prepare a standardized inoculum of the test microorganisms.

-

Spread the microbial inoculum evenly over the surface of the nutrient agar plates.

-

Create wells of a specific diameter in the agar plates.

-

Add a defined volume of the test compound solution at a specific concentration (e.g., 100 µg/mL) into the wells.

-

Include a solvent control and a positive control (standard antibiotic).

-

Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Antioxidant Activity Evaluation

The antioxidant potential of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[4][8]

Protocol: DPPH Radical Scavenging Assay

Materials:

-

DPPH solution in methanol

-

Synthesized compounds dissolved in methanol

-

Ascorbic acid (as a standard antioxidant)

Procedure:

-

Prepare different concentrations of the test compounds and ascorbic acid in methanol.

-

In a set of test tubes, add a specific volume of the DPPH solution to each concentration of the test compounds and the standard.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

-

The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this compound is yet to be established, general trends can be inferred from the broader class of hydrazide derivatives:

-

Aromatic Substituents: The nature and position of substituents on the phenyl ring can significantly influence biological activity. For instance, the presence of methoxy groups has been associated with potent antimicrobial and antioxidant effects in some benzohydrazide series.[8]

-

Hydrazone Formation: The conversion of the hydrazide to a hydrazone by condensation with various aromatic or heterocyclic aldehydes often enhances biological activity. The specific aldehyde used can fine-tune the compound's potency and selectivity.[2][3]

-

Heterocyclic Moieties: The incorporation of heterocyclic rings, such as quinoline, triazole, or thiadiazole, can lead to compounds with improved anticancer and antioxidant properties.[2][4][5]

Data Summary

The following table provides a representative summary of the types of biological activity data generated for hydrazide derivatives, based on published literature.

| Compound Class | Biological Activity | Target/Assay | Representative Results | Reference |

| Hydrazide-Hydrazones | Anticancer | MCF-7, NCI-H460, SF-268 cell lines | High inhibitory effects, dose-dependent | [1] |

| Quinoline Hydrazides | Anticancer | SH-SY5Y, Kelly neuroblastoma cells | Micromolar potency, G1 cell cycle arrest | [2][10] |

| Pyrrole-containing Hydrazones | Anticancer | PC-3, MCF-7, HT-29 cell lines | IC50 values in the low micromolar range | [11] |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives | Antioxidant | DPPH radical scavenging | Activity 1.4 times higher than ascorbic acid | [4][5] |

| Benzohydrazides | Antimicrobial | S. aureus, E. coli | Moderate to good activity | [8][12] |

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area for further investigation in drug discovery. The established biological activities of the broader hydrazide class, particularly in oncology and infectious diseases, provide a strong rationale for the synthesis and screening of new analogs. Future research should focus on a systematic exploration of the structure-activity relationships, elucidation of the precise mechanisms of action, and optimization of the pharmacokinetic properties of lead compounds. The protocols and workflows outlined in this guide provide a solid foundation for researchers to embark on this exciting endeavor.

References

-

Al-Refai, M., et al. (2018). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 23(1), 143. Available at: [Link]

-

McCarthy, C., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 919. Available at: [Link]

-

Wardakhan, W. W., et al. (2013). Synthesis and anti-tumor evaluation of novel hydrazide and hydrazide-hydrazone derivatives. Acta Pharmaceutica, 63(1), 45-57. Available at: [Link]

-

McCarthy, C., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PubMed. Available at: [Link]

-

Yusuf, M., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. PubMed. Available at: [Link]

-

Burbuliene, M. M., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980. Available at: [Link]

-

Jayanthi, E., et al. (2018). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 10(4), 116-125. Available at: [Link]

-

Reddy, T. S., et al. (2019). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Rasayan Journal of Chemistry, 12(2), 567-576. Available at: [Link]

-

Qadeer, G., et al. (2007). 3-(3,4,5-Trimethoxyphenyl)propanohydrazide. Acta Crystallographica Section E Structure Reports Online, 63(6), o3025-o3025. Available at: [Link]

-

Burbuliene, M. M., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed. Available at: [Link]

-

Sharma, S., et al. (2014). 3D-QSAR study, synthesis and biological evaluation of p-hydroxy benzohydrazide derivatives as antimicrobial agents. Der Pharma Chemica, 6(1), 359-370. Available at: [Link]

-

Kumar, A., et al. (2023). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. Available at: [Link]

-

Taha, M., et al. (2018). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. Drug Design, Development and Therapy, 12, 197-210. Available at: [Link]

-

Qadeer, G., et al. (2007). 3-(4-Methoxyphenyl)propanohydrazide. Acta Crystallographica Section E Structure Reports Online, 63(6), o2881-o2882. Available at: [Link]

-

Jayashree, B.S., et al. (2010). Synthesis, characterization and antimicrobial, antioxidant properties of some benzopyrone derivatives. Manipal Research Portal. Available at: [Link]

-

Plaskon, A. S., et al. (2025). Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction. Organic Process Research & Development, 29. Available at: [Link]

-

Qadeer, G., et al. (2007). 3-(4-Methoxyphenyl)propanohydrazide. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propionaldehyde. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 4. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide [mdpi.com]

- 5. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. researchgate.net [researchgate.net]

The Emerging Potential of 3-(3-Methoxyphenyl)propanohydrazide in Medicinal Chemistry: A Technical Guide

Abstract

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore diverse chemical scaffolds. Among these, the hydrazide functional group has proven to be a versatile and privileged motif, underpinning a wide array of biologically active molecules.[1][2][3][4] This technical guide delves into the untapped potential of a specific hydrazide-containing compound, 3-(3-Methoxyphenyl)propanohydrazide. By dissecting its structural components and drawing insights from analogous compounds, we will illuminate promising avenues for its application in drug discovery and development. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a roadmap for the synthesis, characterization, and biological evaluation of this intriguing molecule.

Introduction: The Hydrazide Scaffold as a Cornerstone of Medicinal Chemistry

Hydrazides (R-CO-NH-NH2) are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their remarkable synthetic versatility and broad spectrum of pharmacological activities.[1][2] The presence of the reactive hydrazide moiety allows for its facile conversion into a plethora of heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, which are themselves well-established pharmacophores.[1] Furthermore, the hydrazide functional group can participate in crucial hydrogen bonding interactions with biological targets, contributing to potent and selective binding.

The literature is replete with examples of hydrazide-containing compounds exhibiting a wide range of therapeutic effects, including:

-

Antimicrobial Activity: Hydrazide derivatives have shown promise as antibacterial and antifungal agents.[3][5]

-

Anticancer Properties: Numerous studies have highlighted the potential of hydrazides and their derivatives as cytotoxic agents against various cancer cell lines.[5][6][7]

-

Anti-inflammatory Effects: The anti-inflammatory potential of hydrazide-based compounds is an active area of investigation.[3]

-

Antioxidant Activity: The ability of hydrazides to scavenge free radicals has been documented, suggesting their utility in combating oxidative stress-related diseases.[6][8]

Deconstructing this compound: A Molecule of Interest

The subject of this guide, this compound, is a molecule that synergistically combines the versatile hydrazide core with a methoxyphenyl substituent. While specific research on this exact compound is limited, a thorough analysis of its constituent parts provides a strong rationale for its investigation as a potential therapeutic agent.

The Methoxyphenyl Moiety: A Modulator of Biological Activity

The methoxyphenyl group is a common feature in many biologically active compounds. The position of the methoxy group on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile. Methoxyphenyl derivatives have been reported to possess a range of activities, including:

-

Anti-inflammatory Properties: Methoxyphenolic compounds have been shown to inhibit the expression of multiple inflammatory mediators.[9][10]

-

Antioxidant Effects: The presence of a methoxy group can enhance the antioxidant capacity of phenolic compounds.[8]

-

Anticancer Potential: Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, a compound structurally similar to our topic molecule, have demonstrated significant antioxidant and anticancer activity.[6][7]

The meta substitution of the methoxy group in this compound presents a unique electronic and steric arrangement that warrants investigation for its specific influence on biological targets.

Potential Therapeutic Applications: Charting a Course for Investigation

Based on the established biological activities of the hydrazide and methoxyphenyl moieties, and drawing parallels from structurally related compounds, we can hypothesize several promising therapeutic applications for this compound.

Anticancer Activity

The structural similarity to 3-[(4-methoxyphenyl)amino]propanehydrazide, which has shown cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, strongly suggests that this compound could possess anticancer properties.[6][7] The proposed mechanism could involve the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in cancer progression.

Antioxidant and Anti-inflammatory Effects

Oxidative stress and inflammation are intertwined pathological processes that underpin a multitude of chronic diseases. The methoxyphenyl group is known to contribute to antioxidant activity, and hydrazides have also been reported to possess radical scavenging properties.[6][8][9] Therefore, this compound is a prime candidate for investigation as a dual antioxidant and anti-inflammatory agent. Its potential mechanism of action could involve the scavenging of reactive oxygen species (ROS) and the modulation of inflammatory signaling cascades.

Experimental Workflows: A Practical Guide to Investigation

To systematically evaluate the therapeutic potential of this compound, a series of well-defined experimental protocols are essential.

Synthesis of this compound

The synthesis of this compound can be readily achieved through a standard two-step procedure, starting from the commercially available 3-(3-methoxyphenyl)propanoic acid. A positional isomer, 3-(4-methoxyphenyl)propanohydrazide, has been synthesized using a similar approach.[11][12][13]

Step 1: Esterification of 3-(3-Methoxyphenyl)propanoic Acid

-

Dissolve 3-(3-methoxyphenyl)propanoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the methyl ester with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 3-(3-methoxyphenyl)propanoate.

Step 2: Hydrazinolysis of the Methyl Ester

-

Dissolve the crude methyl 3-(3-methoxyphenyl)propanoate in ethanol.

-

Add an excess of hydrazine hydrate.

-

Reflux the mixture for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product, this compound, is expected to precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

Caption: Synthetic route for this compound.

In Vitro Anticancer Activity Screening

A preliminary assessment of the anticancer potential of this compound can be performed using the MTT assay against a panel of human cancer cell lines.

Protocol: MTT Assay

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: Hypothetical IC50 Values for this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| U-87 | Glioblastoma | 25.5 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 42.1 |

| A549 | Lung Cancer | 35.8 |

| HCT116 | Colon Cancer | 55.3 |

Note: These are hypothetical values for illustrative purposes and require experimental validation.

Caption: Workflow for in vitro anticancer activity screening.

Antioxidant Activity Assessment

The antioxidant capacity of this compound can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Protocol: DPPH Assay

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the compound.

-

In a 96-well plate, add the compound dilutions to a solution of DPPH in methanol.

-

Include a blank (methanol) and a positive control (e.g., ascorbic acid).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Future Directions and Conclusion

The exploration of this compound in medicinal chemistry is still in its infancy. However, the foundational knowledge of its constituent moieties provides a compelling rationale for its investigation. Future studies should focus on:

-

Synthesis of a focused library of derivatives: Modifying the methoxyphenyl ring with different substituents and altering the linker between the phenyl ring and the hydrazide group could lead to the discovery of more potent and selective compounds.

-

Elucidation of the mechanism of action: For promising lead compounds, detailed mechanistic studies should be conducted to identify their molecular targets and signaling pathways.

-

In vivo efficacy studies: Compounds that demonstrate significant in vitro activity should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

References

-

Molecules. 2023 Jul 3;30(13):2852. doi: 10.3390/molecules30132852. [Link][1]

-

PubMed. (2025-07-03). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link][2]

-

Wisdom Library. (2025-03-02). Hydrazide–hydrazone derivatives: Significance and symbolism. [Link][3]

-

ResearchGate. Examples of hydrazides and their therapeutic applications. [Link][4]

-

PubMed. (2012-03-13). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. [Link][9]

-

Research Journal of Pharmacy and Technology. Synthesis and Pharmacological Profile of Hydrazide Compounds. [Link][5]

-

PubMed. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone. [Link][10]

-

MDPI. (2020-06-29). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link][6]

-

De Gruyter. (2020-12-05). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. [Link][8]

-

PubMed Central. (2019-11-26). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. [Link]

-

Research Journal of Pharmacy and Technology. Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. [Link]

-

PubMed Central. (2022-07-28). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. [Link]

-

Sci-Hub. 3-(3,4,5-Trimethoxyphenyl)propanohydrazide. [Link]

-

PubMed. (2020-06-29). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. [Link][7]

-

Der Pharma Chemica. Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]

-

PubMed Central. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. [Link]

-

ResearchGate. (2025-08-10). (PDF) 3-(4-Methoxyphenyl)propanohydrazide. [Link][13]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrazide–hydrazone derivatives: Significance and symbolism [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. rjptonline.org [rjptonline.org]

- 6. mdpi.com [mdpi.com]

- 7. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-(4-METHOXYPHENYL)PROPANOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 12. sci-hub.se [sci-hub.se]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3-(3-Methoxyphenyl)propanohydrazide Derivatives and Analogues for Drug Discovery Professionals

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the identification of versatile scaffolds that can be readily modified to interact with a multitude of biological targets is a paramount objective. The 3-(3-methoxyphenyl)propanohydrazide core has emerged as a privileged structure, demonstrating a remarkable capacity to serve as a template for the synthesis of a wide array of bioactive molecules. This technical guide provides a comprehensive overview of this chemical class, delving into its synthesis, diverse biological activities, and the critical structure-activity relationships that underpin its therapeutic potential.

The defining feature of this scaffold is the presence of a hydrazide-hydrazone moiety, a functional group known for its broad spectrum of pharmacological activities.[1][2] This, combined with the synthetic accessibility of the core structure, makes it an attractive starting point for the development of novel therapeutic agents. Derivatives of this compound have been investigated for a range of applications, including anticonvulsant, antimicrobial, anticancer, and antioxidant activities.[3][4][5]

This guide is intended to serve as a valuable resource for professionals in the field of drug discovery, offering both foundational knowledge and practical insights to facilitate the design and development of new chemical entities based on this promising scaffold.

Core Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives is typically achieved through a straightforward and efficient multi-step process. The general approach allows for the facile introduction of a wide variety of substituents, enabling the creation of diverse chemical libraries for biological screening.

General Synthetic Pathway

The synthesis commences with the esterification of 3-(3-methoxyphenyl)propanoic acid, followed by hydrazinolysis to yield the key this compound intermediate. This intermediate is then condensed with a variety of aldehydes or ketones to generate the final hydrazone derivatives.

Caption: General Synthetic Pathway for this compound Derivatives.

Detailed Experimental Protocol

Step 1: Synthesis of the Ester Intermediate

-

Dissolve 3-(3-methoxyphenyl)propanoic acid in an appropriate alcohol (e.g., methanol or ethanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The crude ester can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the ester intermediate in a suitable solvent, such as ethanol.

-

Add an excess of hydrazine hydrate.

-

Reflux the mixture for several hours until the reaction is complete, as indicated by TLC.

-

Cool the reaction mixture and remove the solvent. The resulting solid can be purified by recrystallization.

Step 3: Synthesis of the Final Hydrazone Derivatives

-

Dissolve the this compound in a suitable solvent, such as ethanol.

-

Add a slight excess of the desired aldehyde or ketone.

-

Add a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature. The product often precipitates out of the solution and can be collected by filtration.